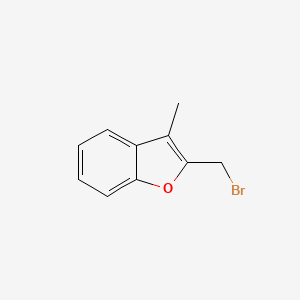

2-(bromomethyl)-3-methylbenzofuran

Description

Contextualization within Halomethyl-Substituted Heterocycles

Halomethyl-substituted heterocycles are a well-established class of reagents in organic synthesis. The presence of a halogen atom on a methyl group attached to a heterocyclic ring system significantly enhances the electrophilicity of the benzylic carbon. This makes them prime candidates for reactions with a broad spectrum of nucleophiles, including amines, alcohols, thiols, and carbanions.

The reactivity of these compounds is influenced by several factors, including the nature of the halogen (with bromides and iodides being more reactive than chlorides), the electronic properties of the heterocyclic ring, and the presence of other substituents. In the case of 2-(bromomethyl)-3-methylbenzofuran, the benzofuran (B130515) ring system itself influences the reactivity of the bromomethyl group.

Strategic Significance of Benzofuran Derivatives in Medicinal and Materials Chemistry (Focus on Synthetic Utility)

Benzofuran derivatives are of immense interest in medicinal and materials chemistry due to their wide-ranging biological activities and unique photophysical properties. ontosight.ainih.govmedcraveonline.com They have been shown to exhibit anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, among others. ontosight.aimedcraveonline.comresearchgate.net The synthetic utility of compounds like this compound lies in their ability to serve as precursors to a vast library of substituted benzofuran derivatives.

The bromomethyl group at the 2-position acts as a versatile handle for chemical modification. Through nucleophilic substitution reactions, a diverse range of functional groups can be appended to the benzofuran core, enabling the exploration of structure-activity relationships and the optimization of desired properties. For instance, the reaction with various amines can lead to the synthesis of novel aminomethylbenzofuran derivatives, which are often explored for their potential as bioactive molecules.

A common synthetic strategy involves the reaction of a bromomethyl-substituted heterocycle with a nucleophile to form a new carbon-heteroatom or carbon-carbon bond. libretexts.orgnih.gov This approach is fundamental to the construction of complex molecules from simpler starting materials.

| Starting Material | Reagent | Reaction Type | Product Class | Potential Application |

| This compound | Amines (R-NH2) | Nucleophilic Substitution | 2-(Aminomethyl)-3-methylbenzofurans | Medicinal Chemistry |

| This compound | Alcohols (R-OH) | Nucleophilic Substitution | 2-(Alkoxymethyl)-3-methylbenzofurans | Materials Science |

| This compound | Thiols (R-SH) | Nucleophilic Substitution | 2-(Thioalkoxymethyl)-3-methylbenzofurans | Medicinal Chemistry |

| This compound | Cyanide (CN-) | Nucleophilic Substitution | 2-(Cyanomethyl)-3-methylbenzofurans | Synthetic Intermediate |

Overview of Key Research Trajectories Pertaining to this compound

While specific research exclusively focused on this compound is not extensively documented, the research trajectories for closely related compounds provide a clear indication of its potential applications. A significant area of research involves the use of similar bromomethylated benzofurans as key intermediates in the synthesis of biologically active molecules.

For example, the synthesis of ethyl 3-(bromomethyl)benzofuran-2-carboxylate is achieved through the selective bromination of the corresponding methyl group using N-bromosuccinimide (NBS). nih.gov This brominated intermediate is then used in nucleophilic substitution reactions to introduce other functional groups. nih.gov A similar synthetic approach can be envisioned for the preparation of this compound from 2,3-dimethylbenzofuran (B1586527).

Research in the field of medicinal chemistry has demonstrated that derivatives of 3-methylbenzofuran (B1293835) exhibit promising anticancer activity. nih.gov For instance, certain 3-methylbenzofuran derivatives have been shown to induce apoptosis in cancer cell lines. nih.gov The synthesis of such derivatives often relies on the functionalization of the benzofuran core, a process where this compound could serve as a crucial starting material.

The general synthetic pathway to access derivatives from this compound would likely involve a two-step process:

Synthesis of this compound: This would likely be achieved through the radical bromination of 2,3-dimethylbenzofuran using a reagent such as N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

Nucleophilic Substitution: The resulting this compound would then be reacted with a variety of nucleophiles to introduce the desired functional groups at the 2-position. libretexts.orgnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

58863-50-6 |

|---|---|

Molecular Formula |

C10H9BrO |

Molecular Weight |

225.08 g/mol |

IUPAC Name |

2-(bromomethyl)-3-methyl-1-benzofuran |

InChI |

InChI=1S/C10H9BrO/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,6H2,1H3 |

InChI Key |

YABPWQOZFNSTAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromomethyl 3 Methylbenzofuran

Regioselective Bromination Approaches for C2-Methyl Functionalization

The targeted bromination of the methyl group at the C2 position of the 2,3-dimethylbenzofuran (B1586527) precursor is a critical step. This transformation requires methods that favor substitution at the benzylic position over electrophilic addition to the aromatic ring or the furan (B31954) double bond.

Radical Bromination Techniques (e.g., N-Bromosuccinimide Initiated Pathways)

Radical bromination is a widely employed strategy for the selective functionalization of allylic and benzylic positions. youtube.comlibretexts.org N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine radicals, which minimizes unwanted side reactions like addition to double bonds. libretexts.orgmasterorganicchemistry.com The reaction is typically initiated by light or a radical initiator. masterorganicchemistry.com

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the methyl group at the C2 position of 2,3-dimethylbenzofuran, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to yield the desired 2-(bromomethyl)-3-methylbenzofuran and a new bromine radical, thus propagating the chain reaction. libretexts.orgmasterorganicchemistry.com

The selectivity of this reaction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups can sometimes lead to competitive electrophilic aromatic substitution. researchgate.net However, in the case of 2,3-dimethylbenzofuran, the benzylic position is sufficiently activated for radical bromination to be the predominant pathway.

A study on the synthesis of 3-(morpholinomethyl)benzofuran derivatives utilized NBS to selectively brominate the methyl group at the 3-position of a benzofuran (B130515) precursor, demonstrating the utility of this reagent in achieving regioselective bromination on the benzofuran scaffold. nih.gov

Photochemical and Thermally Initiated Bromination Protocols

Both light (photochemical initiation) and heat (thermal initiation) can be used to initiate the radical bromination process. Photochemical bromination often employs visible light, such as from 405 nm or 450 nm LEDs, to induce the homolysis of bromine. rsc.orgwuxiapptec.com This method offers the advantage of proceeding at room temperature, which can help to minimize side reactions and the formation of byproducts. wuxiapptec.com Continuous flow photochemical processes have been developed to allow for precise control over irradiation and residence time, leading to robust and scalable reactions. rsc.orgwuxiapptec.com

Thermally initiated bromination, on the other hand, relies on heat to generate the initial radical species. The choice between photochemical and thermal initiation often depends on the specific substrate and the desired reaction conditions.

Evaluation of Initiator Systems and Stoichiometric Considerations

The choice and amount of initiator are crucial for a successful radical bromination. Common radical initiators include azo compounds like azobisisobutyronitrile (AIBN). However, photochemical methods can circumvent the need for such initiators. wuxiapptec.com

Stoichiometric control of the brominating agent, typically NBS, is also critical. Using a slight excess of NBS ensures complete conversion of the starting material, but a large excess can lead to the formation of di-brominated or other over-brominated products. The reaction progress is often monitored by techniques like gas chromatography or thin-layer chromatography to determine the optimal reaction time and prevent the formation of impurities.

Precursor Design and Convergent Synthesis Strategies

Synthesis of 2-Methyl-3-methylbenzofuran Derivatives as Key Intermediates

The direct synthesis of 2,3-dimethylbenzofuran is a common approach. nih.gov This compound serves as the immediate precursor for the subsequent bromination step. Various synthetic routes to substituted benzofurans have been developed and can be adapted for the synthesis of this key intermediate.

Ring-Closure Reactions Leading to Substituted Benzofuran Cores Prior to Bromination

A variety of ring-closure reactions can be employed to construct the benzofuran core. These methods often involve the cyclization of appropriately substituted phenols or other aromatic precursors.

One common strategy involves the reaction of a substituted phenol (B47542) with a propargyl group, followed by a rearrangement and cyclization. For instance, the reaction of a phenol with 3-bromopropyne can lead to an allyl aryl ether, which upon heating undergoes a Claisen rearrangement to form an ortho-allyl phenol. lbp.world This intermediate can then be cyclized to form the benzofuran ring. lbp.world

Palladium-catalyzed reactions are also widely used for benzofuran synthesis. For example, the Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization, provides a versatile route to 2,3-disubstituted benzofurans. organic-chemistry.orgorgsyn.org Another palladium-catalyzed method involves the direct arylation and ring closure of benzofurans with aryl iodides. nih.gov

Other methods include:

Copper-catalyzed ring closure of aryl o-bromobenzyl ketones. nih.gov

Iron-catalyzed intramolecular cyclization of electron-rich aryl ketones. nih.gov

Iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes. organic-chemistry.org

Ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis of substituted 1-allyl-2-allyloxybenzenes. organic-chemistry.org

Multi-Component Reactions for Integrated Synthesis

Multi-component reactions (MCRs), which involve combining three or more reactants in a single operation to form a product containing substantial portions of all starting materials, offer significant advantages in terms of synthetic efficiency and atom economy. youtube.comscientificupdate.com While a direct one-pot MCR synthesis of this compound is not prominently documented, the construction of the core 2,3-disubstituted benzofuran scaffold lends itself well to MCR strategies.

An efficient one-pot method for synthesizing 2,3-disubstituted benzo[b]furans has been developed using a three-component Sonogashira reaction of 2-iodophenols, terminal acetylenes, and aryl iodides. nih.gov This approach, often enhanced by microwave irradiation to shorten reaction times and reduce byproducts, provides a powerful tool for creating libraries of highly substituted benzofurans. nih.gov Similarly, other MCRs have been employed to produce various furan and benzofuran analogues. For instance, an iron(III) chloride (FeCl₃) or methanesulfonic acid (MeSO₃H) catalyzed reaction of arylglyoxals, cyclic dicarbonyl compounds, and phenols yields diverse furan structures. nih.gov

These methodologies establish a foundation for an integrated synthesis. A potential MCR pathway could first assemble the 2,3-dimethylbenzofuran core, which would then undergo a subsequent selective benzylic bromination step to yield the final product, this compound.

Optimization of Reaction Conditions and Process Parameters

The successful synthesis of this compound hinges on the careful optimization of reaction parameters. The primary route to this compound involves the benzylic bromination of 2,3-dimethylbenzofuran, typically using a reagent like N-Bromosuccinimide (NBS). The selectivity and yield of this transformation are highly sensitive to solvents, catalysts, and temperature.

The choice of solvent is critical in the bromination of alkylated benzofurans. For the Wohl-Ziegler bromination, which targets the benzylic position, non-polar solvents are traditionally favored to promote the required free-radical mechanism. mychemblog.com

Carbon Tetrachloride (CCl₄): Historically, CCl₄ has been the solvent of choice for NBS brominations, providing a non-polar environment that facilitates the radical chain reaction. mychemblog.commasterorganicchemistry.com However, due to its toxicity and environmental impact, its use is now largely discouraged. masterorganicchemistry.comresearchgate.netresearchgate.net

Acetonitrile (B52724) (CH₃CN): Studies on related benzofuran syntheses have shown acetonitrile to be a greener and highly effective alternative. It can provide an excellent balance between reaction conversion and selectivity. researchgate.net In some radical brominations, acetonitrile has been shown to improve yield and process reproducibility, avoiding the formation of by-products. researchgate.net

Dichloromethane (B109758) (CH₂Cl₂): In certain cases, dichloromethane has resulted in excellent selectivity for bromination over other solvents. gla.ac.uk

Polar Solvents: It is crucial to avoid polar, acidic solvents like acetic acid in benzylic bromination with NBS, as they can promote ionic mechanisms, leading to undesired bromination of the aromatic ring instead of the methyl group. mychemblog.com

The following table summarizes the influence of solvent choice on bromination reactions.

| Solvent | Typical Role/Observation | Green Chemistry Consideration |

| Carbon Tetrachloride (CCl₄) | Traditional non-polar solvent for radical bromination. mychemblog.com | High toxicity, environmentally hazardous. researchgate.netresearchgate.net |

| Acetonitrile (CH₃CN) | Offers a good balance of conversion and selectivity; greener alternative. researchgate.net | Considered a more environmentally benign solvent than chlorinated hydrocarbons. |

| Dichloromethane (CH₂Cl₂) | Can provide high selectivity in specific bromination reactions. gla.ac.uk | Chlorinated solvent with environmental and health concerns. |

| Benzene (B151609) | Aprotic solvent, but less effective than acetonitrile in some cases. | Toxic and carcinogenic. |

The benzylic bromination of 2,3-dimethylbenzofuran to this compound proceeds via a free-radical chain mechanism. mychemblog.comchemistrysteps.com This process requires an initiator to generate the initial bromine radical.

The most common reagent for this transformation is N-Bromosuccinimide (NBS) . The key advantage of NBS is that it maintains a very low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture, which suppresses competitive ionic addition or substitution reactions. youtube.commychemblog.comchadsprep.com The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS. chemistrysteps.com

Initiators:

Radical Initiators: Chemical initiators like dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN) are frequently used. mychemblog.comnumberanalytics.com They decompose upon heating to produce radicals, which then start the chain reaction by abstracting a bromine atom from Br₂ present in trace amounts. mychemblog.com

Light (Photochemical Initiation): UV or visible light can also serve as an initiator by promoting the homolytic cleavage of the Br-Br bond, initiating the radical process without the need for chemical initiators. researchgate.netrsc.org

Organocatalysis:

An alternative approach involves the organocatalytic activation of NBS. For instance, a system using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid has been shown to activate NBS in the synthesis of related 2-bromomethyl-2,3-dihydrobenzofurans. chemistrysteps.com This system is thought to generate acetyl hypobromite (B1234621) (AcOBr) in situ as the active brominating species.

| Catalyst/Initiator System | Reagent | Mechanism |

| Chemical Radical Initiation | NBS, AIBN or Benzoyl Peroxide | Thermal decomposition of the initiator generates radicals, which start a free-radical chain reaction. mychemblog.com |

| Photochemical Initiation | NBS, Light (hν) | Light energy induces homolytic cleavage of Br-Br bonds, initiating the radical chain. rsc.org |

| Organocatalysis | NBS, DBU/Acetic Acid | In situ generation of an active brominating agent (e.g., AcOBr) for the transformation. chemistrysteps.com |

Temperature is a critical parameter in controlling the outcome of the bromination reaction.

Temperature Effects: Increasing the reaction temperature generally accelerates the rate of reaction. numberanalytics.com For NBS brominations, the reaction is often carried out at the reflux temperature of the solvent, such as CCl₄ (approx. 77°C) or acetonitrile (approx. 82°C). mychemblog.comresearchgate.net However, excessively high temperatures can lead to a decrease in selectivity and the formation of undesired by-products, including di-brominated compounds. numberanalytics.com Finding the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity for the mono-brominated product. numberanalytics.com In some flow chemistry systems, optimizing temperature and residence time is key to controlling the product distribution. rsc.org

Pressure Effects: Benzylic bromination reactions are typically conducted at atmospheric pressure. Significant pressure variations are not a standard parameter for optimizing the efficacy of this type of liquid-phase synthesis and are not widely reported in the literature for this specific transformation.

Green Chemistry Considerations in Synthetic Route Development

Adopting green chemistry principles is crucial for developing sustainable and environmentally responsible synthetic methods. The synthesis of this compound can be made "greener" by focusing on several key areas.

The classical Wohl-Ziegler bromination using NBS in carbon tetrachloride is now considered environmentally unsuitable due to the solvent's toxicity. researchgate.netresearchgate.net Modern approaches focus on replacing hazardous solvents with more benign alternatives like acetonitrile or exploring solvent-free conditions. researchgate.net Furthermore, the in-situ generation of bromine using systems like NaBrO₃/HBr can improve mass utilization and reduce waste. rsc.orgresearchgate.net

Eliminating or reducing the use of organic solvents is a primary goal of green chemistry.

Solvent-Free Conditions: Mechanochemical methods, such as ball milling, have demonstrated success in carrying out reactions like diazotization under solvent-free conditions, offering advantages of mild conditions and high yields. researchgate.net Similar principles could be applied to the bromination of 2,3-dimethylbenzofuran. Another approach involves using ionic liquids, which can act as both the solvent and promoter for bromination, or simply running the reaction neat if the starting material is a liquid. researchgate.netacs.org

Low-Solvent/Greener Solvents: As mentioned previously, replacing solvents like CCl₄ and benzene with acetonitrile is a significant step toward a greener process. researchgate.net Water has also been explored as a solvent for some radical bromination reactions, often in biphasic systems. researchgate.net Continuous flow reactors that completely remove the organic solvent have also been developed, leading to exceptionally high throughput and a significant reduction in the Process Mass Intensity (PMI). rsc.org

Catalyst Reuse and Recyclability

The economic and environmental viability of a chemical synthesis is significantly enhanced by the ability to reuse and recycle the catalyst. In the context of benzofuran synthesis, various catalytic systems have been investigated for their recyclability, offering a pathway to more sustainable production methods.

Heterogeneous catalysts are particularly advantageous due to their ease of separation from the reaction mixture, typically through simple filtration. This characteristic inherently facilitates their reuse over multiple reaction cycles. For instance, palladium on carbon (Pd/C) has demonstrated considerable stability and reusability in the synthesis of benzofurans from o-allylphenols. In some studies, Pd/C has been successfully recycled and reused for up to five consecutive cycles while maintaining a consistent level of reactivity acs.org. This robust performance highlights the potential for developing similar recyclable palladium-based catalytic systems for the synthesis of this compound.

Similarly, copper-based catalysts have shown promise in green synthetic approaches to benzofuran derivatives. The use of copper iodide in conjunction with a deep eutectic solvent (DES) has been reported for the one-pot synthesis of benzofurans nih.gov. While specific recyclability data for this exact system is not detailed, the use of a DES can facilitate catalyst recovery and reuse. Furthermore, a copper-functionalized metal-organic framework, Cu-functionalized MIL-101(Cr), has been developed as a reusable heterogeneous catalyst for benzofuran synthesis, demonstrating good yields and the potential for gram-scale production nih.gov. The catalyst's easy recovery and reusability with minimal loss of activity underscore the advancements in creating sustainable catalytic systems nih.gov.

Another approach involves the use of ruthenium nanoparticles immobilized on a solid support, which have been shown to be highly stable and reusable for the hydrogenation of benzofurans under continuous flow conditions acs.org. The catalyst maintained its activity and selectivity over extended periods, with no significant changes in the nanoparticle size or leaching of the metal acs.org. While this application is for a subsequent transformation of the benzofuran ring, it illustrates the potential for designing robust, recyclable catalysts for various stages of benzofuran chemistry.

The development of magnetically separable catalysts represents another frontier in catalyst recyclability. These catalysts, often based on iron oxide nanoparticles coated with a catalytic species, can be easily removed from the reaction vessel using an external magnet mdpi.com. This method is highly efficient and can be applied to various catalytic processes, offering a promising strategy for the synthesis of this compound.

While direct studies on the recyclability of catalysts specifically for the synthesis of this compound are not extensively documented, the principles and successes observed in the broader field of benzofuran synthesis provide a strong foundation for future research and development in this area. The data from related syntheses are summarized in the table below.

Table 1: Examples of Recyclable Catalysts in Benzofuran Synthesis and Related Reactions

| Catalyst System | Substrate/Reaction | Number of Cycles | Performance |

|---|---|---|---|

| Palladium on carbon (Pd/C) | o-Allylphenols to benzofurans | Up to 5 | Similar levels of reactivity maintained acs.org. |

| Cu-functionalized MIL-101(Cr) | Propargylamines and benzofurans | Not specified | Good yields and reusability with not much shrink in catalytic activity nih.gov. |

| Ruthenium nanoparticles on SILP | Hydrogenation of benzofuran | 6 hours (continuous flow) | No noticeable decay in activity; no significant change in catalyst properties acs.org. |

| Magnetic γFe₂O₃@SiO₂ NPs-supported DIL | Knoevenagel condensation | At least 6 | No loss of catalytic activity mdpi.com. |

| Magnetic CoFe₂O₄ in MOF | Transesterification | 5 | No significant decay of catalytic activity mdpi.com. |

Atom Economy and E-Factor Analysis of Synthetic Routes

Green chemistry metrics such as atom economy and the Environmental Factor (E-factor) are crucial tools for evaluating the sustainability of a chemical process. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product greenchemistry-toolkit.org. The E-factor, introduced by Roger Sheldon, quantifies the amount of waste generated per unit of product greenchemistry-toolkit.org. An ideal synthesis would have an atom economy of 100% and an E-factor of 0.

The synthesis of this compound can be envisioned through several routes, and the analysis of their atom economy and E-factor can guide the selection of the most environmentally benign pathway. A common approach to synthesizing the 3-methylbenzofuran (B1293835) core involves the intramolecular cyclization of a suitable precursor, followed by bromination of the methyl group.

For instance, a hypothetical synthesis could start from 2-allylphenol, which undergoes isomerization to an o-propenylphenol, followed by oxidative cyclization to form 3-methylbenzofuran. The final step would be the selective bromination of the methyl group using a reagent like N-bromosuccinimide (NBS).

To illustrate the calculation of these metrics, let's consider the final bromination step:

3-methylbenzofuran + N-bromosuccinimide → this compound + succinimide (B58015)

The atom economy for this reaction is calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The E-factor is calculated as:

E-Factor = (Total Mass of Waste / Mass of Product)

Where the waste includes by-products and any unreacted starting materials. In an ideal scenario with 100% conversion and selectivity, the waste would primarily be the succinimide by-product.

The table below presents a hypothetical analysis of the atom economy and E-factor for this bromination step, assuming ideal conditions for the purpose of illustration.

Table 2: Hypothetical Green Metrics for the Bromination of 3-Methylbenzofuran

| Metric | Formula | Value (Hypothetical) | Interpretation |

|---|---|---|---|

| Atom Economy | (MW of this compound / (MW of 3-methylbenzofuran + MW of NBS)) x 100 | ~55% | A significant portion of the reactant atoms are not incorporated into the final product. |

| E-Factor | (MW of succinimide / MW of this compound) | ~0.44 | For every kilogram of product, approximately 0.44 kilograms of waste (succinimide) is generated. |

It is important to note that the actual E-factor for an industrial process would be higher, as it includes solvent losses, energy consumption, and other factors not accounted for in this simplified calculation. The choice of brominating agent and reaction conditions can significantly impact these metrics. For example, using elemental bromine would result in the formation of hydrogen bromide as a by-product, leading to a different atom economy and E-factor.

Chemical Reactivity and Mechanistic Investigations of 2 Bromomethyl 3 Methylbenzofuran

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The primary mode of reactivity for 2-(bromomethyl)-3-methylbenzofuran involves the displacement of the bromide leaving group by a variety of nucleophiles. libretexts.org The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing nature of the bromine atom, making it susceptible to attack by electron-rich species. libretexts.org These reactions typically proceed through a bimolecular nucleophilic substitution (S_N2) mechanism. youtube.com

Stereochemical Aspects of S_N2 Reactions

S_N2 reactions are characterized by a specific stereochemical outcome: inversion of configuration at the electrophilic carbon center. libretexts.orglibretexts.org This is a consequence of the concerted mechanism where the nucleophile attacks the carbon atom from the side opposite to the leaving group, often referred to as "backside attack". youtube.comyoutube.com As the nucleophile forms a new bond, the bond to the leaving group is simultaneously broken, causing the other three substituents on the carbon to "flip" over, much like an umbrella inverting in the wind. youtube.comyoutube.com

For an S_N2 reaction to occur, the nucleophile must approach the electrophilic carbon from the backside to allow for proper orbital overlap. libretexts.org If the starting material were a single enantiomer, for instance, the (R)-enantiomer, the product of an S_N2 reaction would be the (S)-enantiomer, and vice versa. libretexts.org This stereospecificity is a hallmark of the S_N2 mechanism. libretexts.orglibretexts.org

The transition state of an S_N2 reaction involves a pentacoordinate carbon atom where both the incoming nucleophile and the departing leaving group are partially bonded. youtube.com The geometry of this transition state is trigonal bipyramidal, with the three non-reacting substituents lying in a plane. youtube.com The reaction's progress is influenced by steric hindrance around the reaction center; bulkier substituents can impede the approach of the nucleophile, slowing down or preventing the reaction. youtube.comyoutube.com

Diversity of Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur, Carbon Nucleophiles)

The versatility of this compound as a synthetic building block is demonstrated by its reactivity with a wide array of nucleophiles. The strength of the nucleophile plays a crucial role in the rate of S_N2 reactions. libretexts.org

Oxygen Nucleophiles: Alkoxides, hydroxides, and carboxylates can act as oxygen nucleophiles, leading to the formation of ethers, alcohols, and esters, respectively. The reaction with these nucleophiles provides a straightforward method for introducing oxygen-containing functional groups onto the benzofuran (B130515) core.

Nitrogen Nucleophiles: Amines, azides, and other nitrogen-containing compounds are effective nucleophiles for substitution reactions with this compound. For instance, the reaction with morpholine (B109124), a secondary amine, can be facilitated by the presence of an iodide ion, which acts as a nucleophilic catalyst. nih.gov The iodide ion first displaces the bromide, forming a more reactive iodomethyl intermediate, which is then readily attacked by the amine. nih.gov This strategy is often employed to enhance the rate of nucleophilic substitution.

Sulfur Nucleophiles: Thiolates and other sulfur-containing nucleophiles are generally excellent nucleophiles due to the high polarizability of sulfur. rsc.orgnih.gov Their reaction with this compound provides access to thioethers and other sulfur-functionalized benzofuran derivatives. The reaction of 2-(bromomethyl)-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) has been shown to proceed through a stepwise mechanism involving seleniranium intermediates. mdpi.com

Carbon Nucleophiles: Carbanions, such as those derived from enolates, cyanides, and organometallic reagents, can also be employed as carbon nucleophiles. These reactions are particularly valuable as they result in the formation of new carbon-carbon bonds, allowing for the extension of the carbon skeleton. The efficiency of these reactions can be influenced by the nature of the nucleophile and the reaction conditions. researchgate.net

The table below summarizes the types of products formed from the reaction of this compound with various nucleophiles.

| Nucleophile Type | Example Nucleophile | Product Functional Group |

| Oxygen | Alkoxide (RO⁻) | Ether (-OR) |

| Oxygen | Hydroxide (OH⁻) | Alcohol (-OH) |

| Oxygen | Carboxylate (RCOO⁻) | Ester (-OOCR) |

| Nitrogen | Amine (RNH₂) | Amine (-NHR) |

| Nitrogen | Azide (N₃⁻) | Azide (-N₃) |

| Sulfur | Thiolate (RS⁻) | Thioether (-SR) |

| Carbon | Cyanide (CN⁻) | Nitrile (-CN) |

| Carbon | Enolate | Alkylated carbonyl compound |

Formation of Quaternary Carbon Centers via Alkylation

The construction of quaternary carbon centers, carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis. These motifs are prevalent in many bioactive molecules, contributing to their metabolic stability and conformational rigidity. princeton.edu Alkylation reactions using this compound can, in principle, be used to create such centers.

One strategy involves the reaction of a tertiary carbanion with this compound. However, steric hindrance can be a major obstacle in such reactions. An alternative approach involves the use of photoredox catalysis in combination with an iron-mediated S_H2 (bimolecular homolytic substitution) mechanism. princeton.edu This method allows for the coupling of tertiary radicals with alkyl bromides to form quaternary carbons. princeton.edu While not directly demonstrated with this compound in the provided context, this methodology highlights a modern approach to forming sterically congested centers. princeton.edu

Palladium-catalyzed hydroalkylation of unactivated olefins represents another avenue for synthesizing quaternary carbons. nih.gov This method involves the addition of a nucleophile and a hydrogen atom across a double bond. nih.gov The challenge in these reactions is often preventing β-hydride elimination from the σ-alkylpalladium intermediate. nih.gov The use of directing groups can help to overcome this issue by forming stable palladacycle intermediates. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromomethyl group of this compound can participate in such reactions, although the reactivity of the C(sp³)-Br bond differs from the more commonly employed C(sp²)-X bonds (where X is a halide or triflate).

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. libretexts.orgyoutube.com It is a powerful method for constructing C-C bonds, particularly for the synthesis of biaryls, styrenes, and conjugated dienes. libretexts.org

The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step requires the presence of a base. libretexts.org

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

While the Suzuki-Miyaura coupling is most commonly used with aryl and vinyl halides, recent advancements have enabled the use of less reactive substrates, including alkyl boranes and alkyl halides. nih.govnih.gov The coupling of alkyl boranes with aryl bromides can be achieved using palladium catalysts, often requiring elevated temperatures and long reaction times. nih.gov Photocatalytic methods have emerged as a milder alternative, allowing these reactions to proceed under visible light irradiation at room temperature. nih.gov

A study on the Suzuki-Miyaura cross-coupling of brominated 2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates demonstrates the utility of this reaction for functionalizing heterocyclic systems. nih.gov Although this example does not directly involve this compound, it illustrates the potential for applying Suzuki-Miyaura coupling to similar brominated heterocyclic compounds.

Heck, Sonogashira, and Stille Coupling Protocols

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.orglibretexts.org The reaction is typically carried out in the presence of a base. wikipedia.org The Heck reaction has been successfully applied to the functionalization of benzofurans. For example, 2-acetyl-5-bromobenzofuran has been coupled with styrene (B11656) under various conditions, with the choice of solvent and base significantly impacting the reaction efficiency. researchgate.net This demonstrates the feasibility of using Heck coupling for C-C bond formation on the benzofuran ring system.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is a highly efficient method for the synthesis of alkynyl-substituted aromatic and vinylic compounds. wikipedia.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.org The synthesis of 2,3-disubstituted benzofurans can be achieved through a one-pot, three-component reaction involving a 2-iodophenol, a terminal alkyne, and an aryl iodide under Sonogashira conditions, often accelerated by microwave irradiation. nih.gov Copper-free Sonogashira protocols have also been developed, and the reaction has found applications in the synthesis of pharmaceutical intermediates. beilstein-journals.orgnih.gov

Stille Coupling: The Stille coupling involves the palladium-catalyzed reaction of an organotin compound (organostannane) with an organohalide or pseudohalide. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of the organotin reagents. libretexts.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org The reaction mechanism is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The Stille reaction has a broad scope, with many combinations of organostannanes and electrophiles being possible. organic-chemistry.orglibretexts.org Additives like copper(I) salts can significantly accelerate the reaction rate. harvard.edu

The following table provides a comparative overview of these cross-coupling reactions.

| Coupling Reaction | Key Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron compound, Organohalide/Triflate | Palladium, Base | Biaryls, Substituted Alkenes |

| Heck | Alkene, Unsaturated Halide/Triflate | Palladium, Base | Substituted Alkenes |

| Sonogashira | Terminal Alkyne, Aryl/Vinyl Halide/Triflate | Palladium, Copper (co-catalyst), Base | Alkynyl-substituted Aromatics/Vinylics |

| Stille | Organostannane, Organohalide/Pseudohalide | Palladium | Various C-C coupled products |

Palladium, Nickel, and Copper Catalysis in Functionalization

The functionalization of the bromomethyl group in this compound is readily achieved using transition metal catalysis, with palladium, nickel, and copper complexes being particularly effective. These metals facilitate cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Palladium Catalysis: Palladium-catalyzed reactions are extensively used for the functionalization of benzylic halides. nih.gov In the context of this compound, palladium complexes can catalyze Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form 2-(arylmethyl)-3-methylbenzofurans. beilstein-journals.org The catalytic cycle typically involves the oxidative addition of the palladium(0) species to the carbon-bromine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired product and regenerate the catalyst. beilstein-journals.orgnih.gov The choice of ligand is crucial for the efficiency of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often promoting higher yields. nih.govresearchgate.net For instance, the use of ligands like P(t-Bu)3 has been shown to be effective in the coupling of aryl chlorides, which are generally less reactive than bromides. nih.gov

A study on the palladium-catalyzed Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with various nucleophiles highlights the versatility of palladium in functionalizing the 2-position. nih.gov While the substrate is an acetate (B1210297) rather than a bromide, the principle of forming a π-allyl-like intermediate is relevant. The study found that the choice of the palladium precursor and ligand system dramatically influences the reaction's success, with Pd2(dba)3/dppf being effective for nitrogen nucleophiles and [Pd(η3-C3H5)Cl]2/XPhos for sulfur, oxygen, and carbon nucleophiles. nih.gov This underscores the tunability of palladium catalysis for specific transformations.

Nickel Catalysis: Nickel catalysis offers a more cost-effective alternative to palladium and often exhibits unique reactivity. Nickel-catalyzed cross-coupling reactions of this compound with Grignard reagents or other organometallic partners can proceed efficiently. organic-chemistry.org These reactions are valuable for creating carbon-carbon bonds. For example, nickel-NHC (N-heterocyclic carbene) complexes have been successfully employed in the cross-coupling of 2-methylsulfanylbenzofurans with alkyl Grignard reagents, demonstrating nickel's ability to overcome challenges like catalyst poisoning by sulfur. organic-chemistry.org The development of nickel catalysts has enabled the coupling of not only primary but also sterically hindered secondary and tertiary alkyl electrophiles. researchgate.net

Furthermore, nickel catalysis has been instrumental in activating traditionally less reactive bonds, such as C-F bonds in 2-fluorobenzofurans for cross-coupling with arylboronic acids. beilstein-journals.orgnih.gov This suggests that the C-Br bond in this compound would be highly susceptible to nickel-catalyzed transformations. The mechanism often involves the formation of key intermediates that facilitate the activation of the electrophilic bond. beilstein-journals.orgnih.gov

Copper Catalysis: Copper-catalyzed reactions have gained prominence due to the low cost and low toxicity of copper. rsc.orgrsc.org Copper catalysts are effective in a variety of C-H functionalization and cross-coupling reactions. rsc.orgrsc.org In the context of this compound, copper could catalyze coupling reactions with a range of nucleophiles. Copper-mediated oxidative annulation of phenols and internal alkynes has been reported for the synthesis of benzofuran derivatives, showcasing copper's role in forming the benzofuran core itself. rsc.org This highlights the versatility of copper in benzofuran chemistry.

Recent advances have demonstrated the utility of copper in tandem cyclization reactions to construct complex heterocyclic systems. nih.gov While not directly involving the functionalization of a pre-existing bromomethyl group, these methodologies underscore the potential of copper catalysis in manipulating benzofuran structures.

| Catalyst System | Reactant | Product | Key Features |

| Palladium | Arylboronic acids | 2-(Arylmethyl)-3-methylbenzofurans | High efficiency, good functional group tolerance. beilstein-journals.org |

| Palladium | N, S, O, C nucleophiles | 2-Substituted benzofurans | Ligand-dependent success, regioselective. nih.gov |

| Nickel | Alkyl Grignard reagents | 2-Alkyl-3-methylbenzofurans | Cost-effective, can overcome catalyst poisoning. organic-chemistry.org |

| Nickel | Arylboronic acids | 2-Aryl-3-methylbenzofurans | Effective for activating various C-X bonds. beilstein-journals.orgnih.gov |

| Copper | Various nucleophiles | Functionalized benzofurans | Low cost, low toxicity, versatile reactivity. rsc.orgrsc.org |

Development of Novel Ligand Systems for Enhanced Reactivity

The development of novel ligand systems is critical for enhancing the reactivity and selectivity of metal-catalyzed functionalization of compounds like this compound. The ligand plays a pivotal role in stabilizing the metal center, influencing its electronic properties, and controlling the steric environment around it.

For palladium-catalyzed reactions, the use of bulky, electron-donating phosphine ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)3) and its derivatives has revolutionized the cross-coupling of traditionally unreactive aryl chlorides. nih.gov These ligands enhance the rate of oxidative addition, a key step in the catalytic cycle. nih.gov Similarly, bidentate phosphine ligands like NiXantPhos have been instrumental in developing novel palladium-catalyzed debenzylative cross-coupling reactions. organic-chemistry.orgacs.org In the context of this compound, such advanced ligands could enable more challenging transformations and improve the efficiency of known reactions.

In nickel catalysis, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands. organic-chemistry.org Their strong σ-donating ability and steric bulk can stabilize nickel catalytic species and promote challenging cross-coupling reactions, such as those involving organosulfur compounds that can poison traditional phosphine-based catalysts. organic-chemistry.org The use of flexible bidentate phosphine ligands has also enabled nickel-catalyzed C-S cross-coupling of sterically hindered substrates. rsc.org

For copper catalysis, the development of specific ligand systems is also an active area of research. While many copper-catalyzed reactions can proceed without a ligand, the addition of appropriate ligands can significantly improve reaction outcomes. For instance, the use of specific ligands in copper-catalyzed borylative functionalization of unsaturated molecules has allowed for high regioselectivity and efficiency. mdpi.com

The design of novel ligands continues to be a key focus in organometallic chemistry, with the aim of developing more active, stable, and selective catalysts for a wide range of transformations, including the functionalization of this compound.

Electrophilic Aromatic Substitution on the Benzofuran Ring System

Regioselectivity and Directing Effects of Substituents

The benzofuran ring system is susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic properties of the benzofuran nucleus and the directing effects of existing substituents. The furan (B31954) ring is generally more electron-rich than the benzene (B151609) ring, making it more reactive towards electrophiles. worktribe.com

In unsubstituted benzofuran, electrophilic attack preferentially occurs at the 2-position. stackexchange.comechemi.com This preference can be explained by examining the stability of the intermediate sigma complexes. Attack at the 2-position leads to a carbocation that is stabilized by resonance involving the benzene ring, analogous to a benzyl (B1604629) carbocation. stackexchange.comechemi.com Attack at the 3-position results in a sigma complex where the positive charge can be stabilized by the lone pair of electrons on the adjacent oxygen atom. stackexchange.comechemi.com However, the stabilization from the benzene ring at the 2-position is generally more significant.

In this compound, the existing substituents—the bromomethyl group at the 2-position and the methyl group at the 3-position—will influence the position of further electrophilic attack on the benzene ring. The alkyl groups (methyl and bromomethyl) are generally ortho, para-directing activators or weak deactivators. organicchemistrytutor.comsavemyexams.com The oxygen atom of the furan ring is a strong activating group and directs ortho and para to itself (positions 7 and 5). The combined directing effects of the substituents and the inherent reactivity of the benzofuran ring system will determine the final regiochemical outcome.

Activating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comlibretexts.org They direct incoming electrophiles to the ortho and para positions. savemyexams.comyoutube.com Conversely, deactivating groups withdraw electron density, making the ring less reactive, and generally direct incoming electrophiles to the meta position. libretexts.orgyoutube.com Halogens are an exception, as they are deactivating yet ortho, para-directing. organicchemistrytutor.comyoutube.com

Bromination of the Benzofuran Core vs. Side-Chain Bromination

The bromination of this compound can occur either on the aromatic benzofuran core via electrophilic substitution or at the methyl group via a free-radical pathway. The reaction conditions play a crucial role in determining the outcome.

Electrophilic Aromatic Bromination: This reaction typically occurs in the presence of a Lewis acid catalyst (e.g., FeBr3) and molecular bromine, or by using other electrophilic bromine sources. The bromine will substitute a hydrogen atom on the benzene ring of the benzofuran core. The position of bromination will be directed by the existing substituents, as discussed in the previous section. Studies on the bromination of 2,3-dimethylbenzofuran (B1586527) have shown that under heterolytic conditions, substitution occurs predominantly on the side chain. rsc.org However, the presence of activating groups on the benzene ring can facilitate electrophilic substitution on the ring. nih.gov

Side-Chain Bromination: Free-radical bromination of the methyl group at the 3-position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide or light). nih.govzenodo.org This reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen from the methyl group, leading to a stabilized benzylic radical. This radical then reacts with another molecule of the brominating agent to form the brominated product and propagate the chain. The benzylic position is particularly susceptible to radical attack due to the resonance stabilization of the resulting radical. libretexts.orgmsu.edu

Research on the halogenation of 2,3-dimethylbenzofuran indicates that free-radical conditions favor the formation of 2-(halomethyl)-3-methylbenzofuran, while heterolytic (ionic) conditions lead to 3-(halomethyl)-2-methylbenzofuran. rsc.org This suggests a competition between the two mechanisms. For this compound, further side-chain bromination would likely occur at the 3-methyl group under radical conditions.

| Reaction Type | Reagents | Position of Bromination | Mechanism |

| Electrophilic Aromatic Substitution | Br2, Lewis Acid | Benzene ring of benzofuran | Electrophilic Aromatic Substitution |

| Side-Chain Bromination | N-Bromosuccinimide (NBS), Radical Initiator | 3-methyl group | Free-Radical Halogenation |

Cycloaddition and Annulation Reactions

Intramolecular Cyclization Pathways Utilizing the Bromomethyl Group

The bromomethyl group in this compound is a versatile handle for intramolecular cyclization reactions, leading to the formation of new ring systems fused to the benzofuran core. These reactions often proceed via nucleophilic substitution, where a nucleophile within the same molecule displaces the bromide ion.

One potential pathway involves the introduction of a nucleophilic group onto the benzofuran skeleton, which can then attack the electrophilic carbon of the bromomethyl group. For example, if a hydroxyl or amino group were present at a suitable position on a side chain attached to the benzene ring, an intramolecular Williamson ether synthesis or an N-alkylation could occur, respectively, to form a new heterocyclic ring.

While direct examples for this compound are not prevalent in the searched literature, related intramolecular cyclizations of benzofuran derivatives are well-documented. For instance, transition-metal-free base-catalyzed intramolecular cyclization of 2-ynylphenols is a facile method for synthesizing 2-substituted benzofurans. rsc.org This demonstrates the propensity of suitably functionalized phenols to cyclize onto a reactive site to form the furan ring.

Palladium-catalyzed intramolecular spirocyclization of 2-aryloxymethyl-1,4-naphthoquinones has been used to synthesize spiro[benzofuran-3,2'-naphthoquinones]. acs.org This reaction proceeds through the coordination of palladium to the quinone, followed by arene palladation and an intramolecular Michael addition. acs.org Although the substrate is different, this illustrates a sophisticated strategy for intramolecular C-C bond formation involving a benzofuran moiety.

Furthermore, intramolecular electrophilic cyclization has been employed to synthesize naphtho[2,1-b]benzofurans. elsevierpure.com In this case, an electrophilic attack from a reactive intermediate onto an electron-rich aromatic ring leads to the formation of a new fused aromatic ring. While this does not directly utilize a bromomethyl group as an electrophile, it highlights the general principle of using intramolecular reactions to build complex polycyclic systems based on the benzofuran scaffold.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also relevant. For instance, phosphine-mediated sequential annulation reactions have been developed for the synthesis of functionalized benzofurans. nih.gov Scandium triflate-catalyzed [4+1] cycloaddition of para-quinone methides and isocyanides provides access to N-functionalized 2,3-disubstituted benzofurans. rsc.org These examples showcase the diverse strategies available for constructing complex molecules from benzofuran precursors.

Intermolecular Cycloadditions Leading to Fused Ring Systems

The benzofuran moiety is a recognized "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov The development of synthetic routes to create more complex molecules based on this scaffold is an active area of research. One such avenue is through intermolecular cycloaddition reactions, which allow for the construction of fused ring systems. nih.govqmul.ac.ukresearchgate.netiupac.org

While specific examples of intermolecular cycloadditions involving this compound are not extensively detailed in the provided search results, the general reactivity of similar systems provides a strong indication of its potential. For instance, intermolecular [8+2] cycloaddition reactions have been successfully employed with related cyclohepta[b]furan-2-ones to synthesize bicyclo[5.3.0]azulene derivatives. nih.gov These reactions demonstrate the capability of the furan ring system to participate in cycloadditions to form larger, fused structures. nih.gov The reaction of fused 2,3-dihydrofuro[2,3-b]pyridines with various nucleophiles, leading to ring-cleaved products, further highlights the reactivity of the furan ring within a fused system. nih.gov

The general principle involves the reaction of the benzofuran, acting as the diene or a related π-system, with a dienophile to construct a new ring. The nature of the substituents on both reactants plays a crucial role in the feasibility and outcome of these reactions. The bromomethyl group at the 2-position of this compound can influence the electronic properties of the benzofuran system and could also serve as a handle for subsequent transformations after the cycloaddition.

Table 1: Examples of Intermolecular Cycloadditions for Fused Ring Synthesis

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2H-3-methoxycarbonylcyclohepta[b]furan-2-one | Vinyl ethers | Bicyclo[5.3.0]azulene derivatives | nih.gov |

| Fused 2,3-dihydrofuro[2,3-b]pyridines | Nucleophiles (N and O) | Dihydrofuran ring-cleaved products | nih.gov |

Radical Chemistry of the Bromomethyl Group

The bromomethyl group is a key functional group that can readily participate in radical reactions, opening up a variety of synthetic transformations.

The carbon-bromine bond in the bromomethyl group can undergo homolytic cleavage upon initiation by heat, light, or a radical initiator, generating a benzofuran-2-ylmethyl radical. This reactive intermediate can then participate in a variety of subsequent reactions.

Radical cascade reactions, in particular, offer an efficient way to build molecular complexity in a single step. nih.gov While a specific radical cascade initiated by the homolytic cleavage of this compound is not explicitly described, the principles of such reactions are well-established. For example, Brønsted acid-mediated cascade reactions have been developed to access 3-(2-bromoethyl)benzofurans. nih.gov Furthermore, intermolecular radical coupling cascade reactions have been utilized for the synthesis of various benzofuran derivatives. nih.gov These examples underscore the potential of radical intermediates derived from benzofuran systems to engage in complex and synthetically useful cascade processes. nih.govnih.gov

The bromomethyl group is a classic initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. nih.govrsc.orgdoaj.org In ATRP, a transition metal complex reversibly activates and deactivates the dormant polymer chain end, which bears a halogen atom (in this case, bromine).

The general mechanism for ATRP initiated by a compound like this compound would involve the following steps:

Initiation: The C-Br bond is homolytically cleaved by a lower oxidation state transition metal complex (e.g., Cu(I)Br/ligand) to generate the 2-(3-methylbenzofuran-2-yl)methyl radical and the corresponding higher oxidation state metal complex (e.g., Cu(II)Br₂/ligand).

Propagation: The generated radical adds to a monomer molecule (e.g., styrene, methyl methacrylate), creating a new radical species that can further propagate the polymer chain.

Deactivation: The propagating radical can be deactivated by the higher oxidation state metal complex, reforming a dormant species with a terminal C-Br bond and regenerating the lower oxidation state metal complex.

This reversible activation/deactivation process allows for a low concentration of active radicals at any given time, minimizing termination reactions and leading to polymers with narrow molecular weight distributions. The use of various initiators, including those similar in structure to this compound, has been demonstrated in ATRP for the polymerization of monomers like methyl methacrylate. nih.gov

Table 2: Key Components in ATRP Initiated by a Bromomethyl-Containing Compound

| Component | Role | Example | Reference |

| Initiator | Source of the initial radical | This compound | N/A |

| Monomer | Building block of the polymer | Methyl Methacrylate (MMA) | nih.gov |

| Catalyst | Transition metal complex for activation/deactivation | Cu(I)Br/PMDETA | nih.gov |

| Sacrificial Initiator | Improves control over polymerization | Ethyl-2-bromoisobutyrate | nih.gov |

Detailed Mechanistic Elucidation Studies

Understanding the detailed mechanism of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

For a reaction involving this compound, such as a nucleophilic substitution or a radical reaction, the rate law would be determined by measuring the change in concentration of reactants or products over time. The order of the reaction with respect to each reactant would then indicate which species are involved in the RDS. libretexts.org For instance, in a hypothetical Sₙ2 reaction with a nucleophile (Nu⁻), if the rate law is found to be rate = k[this compound][Nu⁻], it would suggest a bimolecular RDS where both the benzofuran derivative and the nucleophile are involved in the slow step. Conversely, an Sₙ1 mechanism would likely show a rate law that is first order in the benzofuran derivative and zero order in the nucleophile.

The direct detection and characterization of transient species like carbocations, radicals, or other intermediates are critical for confirming a proposed reaction mechanism. crunchchemistry.co.uklibretexts.org Techniques such as spectroscopy (NMR, EPR for radical intermediates), mass spectrometry, and trapping experiments can be employed to identify these short-lived species.

In the context of reactions involving this compound, the primary intermediates would be:

The 2-(3-methylbenzofuran-2-yl)methyl carbocation: In the case of Sₙ1 reactions, the heterolytic cleavage of the C-Br bond would lead to this carbocation. Its stability would be influenced by the electron-donating nature of the benzofuran ring system.

The 2-(3-methylbenzofuran-2-yl)methyl radical: Formed through homolytic cleavage, this radical is the key intermediate in the radical reactions discussed in section 3.5. nih.gov

The characterization of these intermediates would provide direct evidence for the operative reaction pathway. For example, in a proposed radical cascade reaction, the detection of the initial benzofuranylmethyl radical and subsequent radical intermediates would be strong evidence for the proposed mechanism.

Energy Profiles and Transition State Analysis

A comprehensive analysis of the chemical reactivity of this compound through the lens of computational chemistry, specifically focusing on its energy profiles and transition state analysis, is currently limited by the lack of specific studies in the publicly available scientific literature. Investigations into the reaction kinetics, mechanistic pathways, and the associated potential energy surfaces for this particular compound have not been extensively reported.

The reactivity of this compound is expected to be dominated by the presence of the bromomethyl group at the 2-position. This functional group is a classic substrate for nucleophilic substitution reactions (SN1 and SN2), as well as elimination reactions. A theoretical study of these reactions would involve mapping the potential energy surface for the approach of a nucleophile or a base to the substrate.

Hypothetical Energy Profile Considerations:

A computational study would typically calculate the energies of the reactants, products, and any intermediates and transition states. For a hypothetical SN2 reaction with a nucleophile (Nu-), the reaction would proceed through a single transition state.

Reactants: this compound + Nu-

Transition State: [Nu···CH2(C8H5O-3-CH3)···Br]-

Products: 2-(nucleophilomethyl)-3-methylbenzofuran + Br-

The energy profile for this reaction would show a single peak corresponding to the transition state energy. The height of this peak relative to the reactants' energy would represent the activation energy (ΔG‡) of the reaction.

For an SN1-type mechanism, the reaction would proceed in a stepwise manner, involving the formation of a carbocation intermediate.

Step 1: Formation of the carbocation (rate-determining) this compound → [2-(methyl)-3-methylbenzofuranyl]+ + Br-

Step 2: Nucleophilic attack [2-(methyl)-3-methylbenzofuranyl]+ + Nu- → 2-(nucleophilomethyl)-3-methylbenzofuran

The energy profile for an SN1 reaction would feature two transition states and one intermediate (the carbocation). The stability of this carbocation, influenced by the electronic properties of the benzofuran ring system, would be a critical factor in determining the favorability of this pathway.

Transition State Analysis:

A detailed transition state analysis would involve the characterization of the geometry of the transition state structure. For an SN2 reaction, this would typically be a trigonal bipyramidal geometry at the carbon atom undergoing substitution. Computational methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) would be employed to locate and verify these transition states by identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Data Tables:

Without experimental or computational data from dedicated studies on this compound, it is not possible to provide specific energy values or detailed transition state parameters. The following tables are therefore hypothetical representations of the kind of data that would be generated from such a study.

Table 1: Hypothetical Activation Energies (ΔE‡) and Reaction Energies (ΔErxn) for Nucleophilic Substitution of this compound (in kcal/mol).

| Nucleophile | Mechanism | ΔE‡ (kcal/mol) | ΔErxn (kcal/mol) |

| Cl- | SN2 | 20.5 | -5.2 |

| I- | SN2 | 18.1 | -10.8 |

| H2O | SN1 | 25.3 | -8.7 |

| CH3OH | SN1 | 24.1 | -7.9 |

Note: The values in this table are illustrative and not based on actual experimental or computational results.

Table 2: Hypothetical Geometric Parameters of the SN2 Transition State for the Reaction with Chloride.

| Parameter | Value |

| C-Cl bond length (Å) | 2.45 |

| C-Br bond length (Å) | 2.55 |

| Nu-C-Br angle (°) | 178.5 |

Note: The values in this table are illustrative and not based on actual experimental or computational results.

Further experimental and computational research is necessary to elucidate the specific energy profiles and transition state structures for reactions involving this compound. Such studies would provide valuable insights into its reactivity and reaction mechanisms.

Strategic Applications in Complex Molecule Construction

Building Blocks for Diverse Heterocyclic Scaffolds

The 2-(bromomethyl)-3-methylbenzofuran scaffold is an excellent starting point for the synthesis of a wide array of heterocyclic systems. The reactive bromomethyl group can readily undergo nucleophilic substitution reactions, serving as a key step in cyclization strategies to build more elaborate molecular frameworks.

The construction of fused heterocyclic systems is a prominent application of this compound and its derivatives. The bromomethyl group serves as an electrophilic handle that can react with a suitably positioned nucleophile within the same molecule or in an intermolecular fashion to forge new rings.

A common strategy involves the nucleophilic substitution of the bromide by a heteroatom nucleophile, such as an amine or thiol, to initiate cyclization. For instance, derivatives of 3-(bromomethyl)benzofuran (B3032707) are employed in the synthesis of complex heterocyclic structures. In one example, ethyl 3-(bromomethyl)benzofuran-2-carboxylate was synthesized by the selective bromination of the corresponding 3-methyl derivative using N-bromosuccinimide (NBS). nih.gov Subsequent reaction with a nucleophile like morpholine (B109124) leads to the formation of a new carbon-nitrogen bond. nih.gov This type of reaction demonstrates a pathway for annulating a new heterocyclic ring onto the benzofuran (B130515) core. The reaction of this compound with a dinucleophile, such as a substituted hydrazine (B178648) or hydroxylamine, could similarly lead to the formation of fused pyrazole (B372694), isoxazole, or other heterocyclic systems. Ring cleavage reactions of fused furo-pyridine systems with various nucleophiles have also been investigated, highlighting the chemical diversity achievable from such scaffolds. nih.gov

| Reactant | Reagent | Product Type | Reference |

| Ethyl 3-methylbenzofuran-2-carboxylate | N-Bromosuccinimide (NBS) | Ethyl 3-(bromomethyl)benzofuran-2-carboxylate | nih.gov |

| Ethyl 3-(bromomethyl)benzofuran-2-carboxylate | Morpholine | 3-(Morpholinomethyl)benzofuran derivative | nih.gov |

| 3-(5-bromobenzofuran-2-yl)-3-oxopropanenitrile | Hydrazonoyl halides | Fused pyrazole derivatives | researchgate.net |

Spirocycles, which contain two rings connected by a single common atom, are increasingly important motifs in medicinal chemistry. nih.gov The synthesis of spirocyclic benzofurans is an area of active research. researchgate.net While direct examples using this compound are not prominent, its reactive nature makes it a prime candidate for established spirocyclization strategies.

One potential pathway involves an intramolecular alkylation reaction. A substrate could be designed where the benzofuran moiety is tethered to a cyclic ketone via a flexible chain. Treatment with a base would generate an enolate, which could then act as a nucleophile, attacking the electrophilic bromomethyl group to form the spirocyclic junction. The utility of such intramolecular Friedel-Crafts and related cyclizations is well-documented for creating complex ring systems. core.ac.uk

Bridged architectures, where two rings share two or more non-adjacent atoms, could also be envisioned. A possible approach is a Diels-Alder reaction. The furan (B31954) ring of the benzofuran system can, under certain conditions, act as a diene. Functionalization of the bromomethyl group to an electron-withdrawing group could enhance its reactivity in such cycloadditions, leading to the formation of complex, three-dimensional bridged structures.

Precursors for Advanced Organic Materials

The benzofuran core is a key component in many organic materials due to its rigid, planar structure and electron-rich nature. These properties are desirable for applications in polymer science and optoelectronics. This compound serves as a valuable precursor for synthesizing monomers and intermediates for these advanced materials.

The reactive bromomethyl group makes this compound an excellent candidate to act as an initiator for controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of polymers with well-defined molecular weights, architectures, and low dispersity.

In this context, the C-Br bond in this compound can be homolytically cleaved by a transition metal complex, typically a copper(I) species complexed with a ligand like 2,2'-bipyridine, to generate a carbon-centered radical and a copper(II) species. This radical can then add to a vinyl monomer (like styrene (B11656) or methyl methacrylate) to initiate polymerization. The process is reversible, which allows for tight control over the growing polymer chain. Research has shown that similar structures, such as 2-bromoacetyl benzofuran, can effectively initiate the ATRP of methyl methacrylate. This establishes a strong precedent for using this compound as a functional initiator, thereby incorporating the benzofuran moiety as a stable end-group on the polymer chain.

Table: Key Components in the ATRP Initiation by a Benzofuran Initiator

| Component | Role in Polymerization |

|---|---|

| This compound | Initiator |

| Vinyl Monomer (e.g., MMA, Styrene) | Monomer |

| CuBr | Catalyst |

Additionally, benzofuran itself can undergo cationic polymerization to produce polybenzofuran, a rigid polymer with a high glass-transition temperature. nih.gov

Benzofuran derivatives are integral to the development of organic semiconductors used in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov Fused benzofuran systems, such as benzothieno[3,2-b]benzofuran, are particularly effective due to their extended π-conjugation, which facilitates charge transport. nih.gov

This compound can serve as a key intermediate in the synthesis of these larger, conjugated systems. A plausible synthetic pathway would involve converting the bromomethyl group into other functional groups suitable for cross-coupling reactions. For example, the bromomethyl group could be oxidized to an aldehyde. This aldehyde could then undergo a Wittig or Horner-Wadsworth-Emmons reaction to form a vinyl-substituted benzofuran. This vinyl group could then participate in further cyclization or cross-coupling reactions (e.g., Heck, Suzuki) to build larger, fused aromatic structures. Alternatively, the bromide could be displaced by a phosphonium (B103445) salt precursor, setting the stage for a Wittig reaction to elongate the conjugated system. These strategies allow for the systematic construction of complex, π-conjugated molecules tailored for specific optoelectronic properties.

Total Synthesis of Natural Product Analogues and Designed Derivatives

Many biologically active natural products contain a benzofuran or a related dihydrobenzofuran core. researchgate.netrsc.orgrsc.org The ability to synthesize analogues of these natural products is crucial for medicinal chemistry, as it allows for the optimization of biological activity and pharmacokinetic properties. This compound is an ideal starting material for creating such analogues.

Its utility is demonstrated in the synthesis of derivatives with potential anticancer activity. For example, research has shown that bromination of a methyl group at the 3-position of a functionalized benzofuran is a key step in producing a reactive intermediate. nih.govnih.gov This intermediate, a 3-(bromomethyl)benzofuran derivative, can then be reacted with various nucleophiles (amines, thiols, etc.) to generate a library of new compounds. nih.gov This approach allows for systematic modification of the structure to probe structure-activity relationships. Studies on 3-methylbenzofuran (B1293835) derivatives have identified compounds with potent antiproliferative activity against non-small cell lung cancer cells, with some analogues showing activity comparable to the drug staurosporine. nih.gov The synthesis of these compounds often involves the functionalization of the 3-methyl group, for which this compound would be a highly relevant precursor.

Methodologies for Incorporating Benzofuran Cores into Complex Targets

Specific methodologies detailing the use of this compound for this purpose are not described in the current scientific literature.

Synthesis of Diversely Substituted Natural Product Mimics

There is no available research detailing the synthesis of natural product mimics using this compound as a key building block.

Computational and Theoretical Investigations of 2 Bromomethyl 3 Methylbenzofuran Reactivity and Structure

QSAR and Cheminformatics Approaches to Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are pivotal computational tools in modern chemistry for elucidating the connections between a molecule's structure and its chemical behavior. These methodologies are particularly valuable in the study of 2-(bromomethyl)-3-methylbenzofuran, offering a powerful lens through which to investigate its reactivity and potential applications while minimizing extensive laboratory experimentation. By correlating specific structural features with reactivity, these models can effectively guide the synthesis of new derivatives and help in optimizing reaction conditions.

Predictive Modeling for Reaction Outcomes

Predictive modeling for the reaction outcomes of this compound focuses on creating mathematical models to forecast the products and yields of its chemical transformations. These models are constructed using datasets of established reactions, where the structural and electronic characteristics of the reactants are linked to the observed results.

For a molecule such as this compound, crucial descriptors for building a robust predictive model include steric parameters like molecular volume and surface area, electronic parameters such as partial charges and frontier molecular orbital energies (HOMO and LUMO), and topological indices that describe the molecule's shape and branching. physchemres.orgbiolscigroup.us These descriptors can be used to train machine learning algorithms to predict the molecule's behavior in various chemical environments.

A hypothetical QSAR model could be designed to predict the rate of nucleophilic substitution at the bromomethyl group. Such a model would likely incorporate descriptors that quantify the electrophilicity of the benzylic carbon and the stability of the potential carbocation intermediate. researchgate.net The inclusion of halogen atoms, like the bromine in this compound, can significantly influence its biological activity and reactivity, a factor that is critical in the development of predictive models. nih.gov

Table 1: Hypothetical Descriptors for a QSAR Model of this compound Reactivity

| Descriptor Type | Specific Descriptor | Relevance to Reactivity |

| Electronic | Partial charge on the benzylic carbon | Indicates susceptibility to nucleophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) energy | A lower LUMO energy suggests greater electrophilicity. physchemres.org | |

| HOMO (Highest Occupied Molecular Orbital) energy of the nucleophile | A higher HOMO energy of the reacting nucleophile indicates greater reactivity. biolscigroup.us | |

| Steric | Sterimol parameters (L, B1, B5) | Quantify steric hindrance around the reaction center. |

| Molecular volume | Influences the accessibility of the reaction site. | |

| Topological | Wiener index | Relates to the branching and overall shape of the molecule. |

| Kier & Hall shape indices | Describe different aspects of the molecular shape. |

By inputting the values of these descriptors for a given set of reactants and conditions, the model can predict the likely outcome, including the major product and potential byproducts.

Computational Screening for Optimal Reaction Conditions

Cheminformatics also enables the computational screening for optimal reaction conditions, a process that systematically evaluates a wide array of virtual reaction parameters to identify those most likely to yield the desired product with high efficiency and selectivity. researchgate.net